Boc-2-amino-4,4,4-trifluorobutyric acid chemical structure
Boc-2-amino-4,4,4-trifluorobutyric acid chemical structure
This guide provides an in-depth technical analysis of Boc-2-amino-4,4,4-trifluorobutyric acid , a fluorinated non-canonical amino acid critical in modern peptide therapeutics and medicinal chemistry.
Structure, Synthesis, and Applications in Drug Design
Compound Identity & Structural Analysis[1][2]
Boc-2-amino-4,4,4-trifluorobutyric acid (often abbreviated as Boc-TfeGly-OH or Boc-γ-CF3-Abu-OH ) is a protected derivative of the unnatural amino acid 2-amino-4,4,4-trifluorobutyric acid. It serves as a strategic bioisostere for Leucine and 2-Aminobutyric acid (Abu) , introducing unique electronic and steric properties due to the trifluoromethyl (
Chemical Specifications
| Property | Data |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-4,4,4-trifluorobutanoic acid |
| Common Names | Boc-TfeGly-OH; Boc-L-4,4,4-trifluoro-2-aminobutyric acid |
| CAS Number | 181128-25-6 (S-isomer); 15959-93-0 (Free acid, racemic) |
| Molecular Formula | |
| Molecular Weight | 257.21 g/mol |
| Stereochemistry | Typically (S)-enantiomer (L-configuration) |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in MeOH, DMF, DMSO, DCM; sparingly soluble in water |
Structural Visualization & Retrosynthesis
The molecule consists of a butyric acid backbone with a
Figure 1: Retrosynthetic analysis and synthesis workflow via the Ni(II)-complex methodology.
Physicochemical Profile & "Fluorine Effect"[1][9][10][11][12][13]
The incorporation of the trifluoromethyl group at the
-
pKa Modulation: The strong electron-withdrawing nature of the
group exerts a negative inductive effect (-I).-
Carboxyl Group: Becomes more acidic (lower
) than Leucine. -
Amine Group: Becomes less basic (lower
of the conjugate acid). This reduces the nucleophilicity of the free amine during peptide coupling, requiring highly efficient coupling reagents (e.g., HATU/HOAt) to prevent deletion sequences.
-
-
Lipophilicity: The
group is hydrophobic but polarizable. It increases the of the molecule compared to a methyl group, enhancing membrane permeability. -
Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) renders the side chain resistant to metabolic oxidation (e.g., by P450 enzymes), unlike the isopropyl side chain of Leucine which is prone to hydroxylation.
Synthesis Protocol: The Ni(II) Complex Method
While enzymatic resolution is possible, the Ni(II)-complex alkylation method (pioneered by Belokon and Soloshonok) is the industry standard for producing high enantiomeric excess (>99% ee) on a multi-gram scale.
Experimental Workflow
Objective: Synthesis of (S)-2-amino-4,4,4-trifluorobutyric acid followed by Boc-protection.
Step 1: Formation of the Nucleophilic Glycine Equivalent
-
Reagents: Glycine, (S)-BPB (Chiral Auxiliary),
, NaOMe/MeOH. -
Mechanism: Formation of a planar, chiral Ni(II) Schiff base complex. The chiral auxiliary shields one face of the glycine
-carbon, directing incoming electrophiles.
Step 2: Asymmetric Alkylation
-
Reagents:
(Trifluoroethyl iodide), Base (KOH or DBU), Solvent (DMF or MeCN). -
Protocol:
-
Dissolve the Ni-complex in DMF.
-
Add excess
(3-5 equiv) and base. -
Stir at room temperature. The reaction is monitored by HPLC.
-
Critical Insight: The reaction rate is slower than non-fluorinated alkyl halides due to the electron-withdrawing nature of the
group on the electrophile, but the group does not cause steric hindrance at the reaction center.
-
Step 3: Hydrolysis & Recovery
-
Reagents: 2M HCl, MeOH, heat (
). -
Process: The complex dissociates. The chiral auxiliary precipitates (and is recycled), while the free amino acid remains in the aqueous phase.
-
Purification: Ion-exchange chromatography (Dowex 50W) is used to isolate the free amino acid zwitterion.
Step 4: Boc-Protection
-
Reagents:
(1.1 equiv), or , Water/Dioxane (1:1). -
Protocol:
-
Dissolve free amino acid in Water/Dioxane.
-
Adjust pH to ~9-10 with base.
-
Add
slowly. Stir overnight. -
Acidify to pH 2-3 with
(avoid strong mineral acids to prevent Boc cleavage). -
Extract into Ethyl Acetate, dry, and crystallize.
-
Applications in Peptide Synthesis (SPPS)
Boc-2-amino-4,4,4-trifluorobutyric acid is fully compatible with standard Boc/Benzyl Solid Phase Peptide Synthesis (SPPS) and can be adapted for Fmoc strategies (using the Fmoc-protected variant).
Coupling Protocol
Due to the reduced nucleophilicity of the amine (if this residue is at the N-terminus of a growing chain) or the steric bulk of the side chain, standard carbodiimide couplings (DCC/DIC) may be sluggish.
Recommended Coupling System:
-
Activator: HATU or PyBOP (Phosphonium salts).
-
Base: DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine).
-
Solvent: DMF or NMP.
-
Time: Extended coupling times (2-4 hours) or double coupling is recommended.
Figure 2: Solid Phase Peptide Synthesis (SPPS) cycle for incorporating Boc-TfeGly-OH.
Applications in Drug Discovery[3][9][11][12][14][15]
Bioisosterism
The trifluoroethyl side chain (
-
Leucine: (
) - Similar hydrophobicity but smaller volume. -
Cysteine: (
) - Similar size, but non-nucleophilic and redox-stable. -
2-Aminobutyric Acid (Abu): (
) - Isosteric but with inverted electronic properties.
Case Studies & Utility
-
Protease Inhibitors: Replacing Leucine at the
or site of protease inhibitors (e.g., Cathepsin K or S inhibitors) with 2-amino-4,4,4-trifluorobutyric acid often increases potency due to stronger hydrophobic interactions with the S-pockets and prevents oxidation of the side chain. -
Peptide Stability: Introduction of fluorinated amino acids protects the peptide backbone from proteolytic cleavage by steric shielding and electronic repulsion of hydrolytic enzymes.
References
-
Soloshonok, V. A., et al. (2019).[1] "Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid." Molecules, 24(24), 4521.
-
Han, J., et al. (2019). "Expedient Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid via Alkylation of Chiral Nucleophilic Glycine Equivalent." Organic Process Research & Development, 23.
-
Meanwell, N. A. (2018). "Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Qiu, X. L., et al. (2004). "Fluorinated amino acids: Synthesis and bioactivity."[2] Tetrahedron, 60, 9325.
